PRN-1008

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of PRN-1008 involves multiple steps, including the formation of a covalent bond with a cysteine residue (Cys481) in BTK. The synthetic route typically includes the preparation of intermediate compounds, followed by the final coupling reaction to form this compound .

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route to produce the compound in large quantities. This process requires optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product .

化学反应分析

Types of Reactions

PRN-1008 undergoes several types of chemical reactions, including:

Covalent Bond Formation: This compound forms a reversible covalent bond with the cysteine residue (Cys481) in BTK.

Inhibition Reactions: It inhibits BTK by preventing its phosphorylation, leading to the inhibition of downstream signaling pathways.

Common Reagents and Conditions

Common reagents used in the synthesis of this compound include various organic solvents, catalysts, and protective groups. The reaction conditions typically involve controlled temperatures, pH levels, and reaction times to ensure optimal yields .

Major Products Formed

The major product formed from the reactions involving this compound is the covalent complex with BTK, which results in the inhibition of BTK activity .

科学研究应用

PRN-1008 has a wide range of scientific research applications, including:

作用机制

PRN-1008 exerts its effects by forming a reversible covalent bond with the cysteine residue (Cys481) in BTK. This binding inhibits BTK’s activity, preventing its phosphorylation and subsequent activation of downstream signaling pathways. The inhibition of BTK leads to reduced B-cell activation and modulation of immune cell functions, making this compound a promising therapeutic agent for autoimmune diseases .

相似化合物的比较

Similar Compounds

Ibrutinib: Another BTK inhibitor, but it forms an irreversible covalent bond with BTK.

Acalabrutinib: A selective BTK inhibitor with a different binding profile compared to PRN-1008.

Zanubrutinib: A BTK inhibitor with a higher selectivity for BTK compared to other kinases.

Uniqueness of this compound

This compound is unique due to its reversible covalent binding mechanism, which allows for prolonged target occupancy and reduced off-target effects. This reversible binding also provides a safety advantage over irreversible inhibitors like ibrutinib .

生物活性

PRN-1008, also known as Rilzabrutinib, is a reversible covalent inhibitor of Bruton's tyrosine kinase (BTK), primarily developed for the treatment of autoimmune diseases. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacodynamics, clinical efficacy, and safety profile based on diverse research findings.

This compound operates by binding covalently to a specific cysteine residue in BTK, which enhances its selectivity and efficacy. This unique binding allows for a prolonged therapeutic effect while reducing potential safety concerns associated with irreversible BTK inhibitors. The compound's pharmacodynamics indicate that it achieves high levels of BTK occupancy in peripheral blood mononuclear cells (PBMCs), which is critical for its therapeutic action against various immune-mediated diseases .

Preclinical Studies

Preclinical studies have demonstrated that this compound effectively modulates both adaptive and innate immune responses without inducing cell death. Its anti-inflammatory properties were evaluated in various in vitro and in vivo models, showing promising results in conditions such as pemphigus and immune thrombocytopenia (ITP) .

Table 1: Summary of Preclinical Findings on this compound

| Study Type | Findings |

|---|---|

| In Vitro | Effective inhibition of BTK activity; modulation of immune cell function. |

| In Vivo | Reduced disease severity in animal models of autoimmune diseases. |

| Mechanistic Insights | Durable covalent engagement with BTK leading to sustained pharmacological effects. |

Phase I Trials

The first human trials established this compound's safety and tolerability. A two-part study involving healthy volunteers assessed single and multiple ascending doses ranging from 50 mg to 1200 mg. Results indicated that this compound was well-tolerated with no severe adverse events reported. High BTK occupancy (>90%) was achieved within four hours post-dosing, with a slow decay rate observed .

Table 2: Phase I Trial Results

| Dosage Range (mg) | Time to Peak BTK Occupancy | Adverse Events | Half-Life (h) |

|---|---|---|---|

| 50 - 1200 | 4 hours | Mild gastrointestinal issues | 3 - 4 |

Phase II Trials

Subsequent Phase II trials focused on patients with pemphigus vulgaris and ITP. The BELIEVE-PV study demonstrated significant improvements in disease outcomes with extended treatment using this compound. Patients reported enhanced quality of life metrics alongside clinical efficacy .

Efficacy and Safety Profile

The overall findings suggest that this compound is effective in managing symptoms associated with autoimmune disorders while maintaining a favorable safety profile. Common adverse events were predominantly gastrointestinal, with no serious complications reported throughout the trials .

Table 3: Summary of Efficacy Outcomes in Phase II Trials

| Condition | Primary Outcome Measure | Result |

|---|---|---|

| Pemphigus Vulgaris | Reduction in disease activity score | Significant improvement observed |

| Immune Thrombocytopenia | Increase in platelet count | Sustained elevation noted |

属性

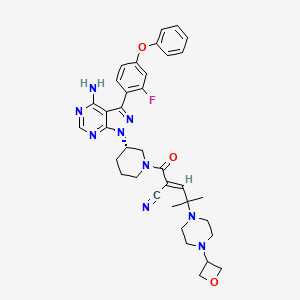

IUPAC Name |

(E)-2-[(3S)-3-[4-amino-3-(2-fluoro-4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carbonyl]-4-methyl-4-[4-(oxetan-3-yl)piperazin-1-yl]pent-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H40FN9O3/c1-36(2,45-15-13-43(14-16-45)26-21-48-22-26)18-24(19-38)35(47)44-12-6-7-25(20-44)46-34-31(33(39)40-23-41-34)32(42-46)29-11-10-28(17-30(29)37)49-27-8-4-3-5-9-27/h3-5,8-11,17-18,23,25-26H,6-7,12-16,20-22H2,1-2H3,(H2,39,40,41)/b24-18+/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCFFREMLXLZNHE-GRBCXPRBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=C(C#N)C(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=C(C=C(C=C4)OC5=CC=CC=C5)F)N)N6CCN(CC6)C7COC7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(/C=C(\C#N)/C(=O)N1CCC[C@@H](C1)N2C3=NC=NC(=C3C(=N2)C4=C(C=C(C=C4)OC5=CC=CC=C5)F)N)N6CCN(CC6)C7COC7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H40FN9O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

665.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。